tert-butyl 2-phenylacetate
Overview
Description
Tert-butyl 2-phenylacetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl phenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Studies : tert-Butyl phenylacetate enolates were studied using IR and 13C NMR spectroscopy, providing insights into their E or Z configuration in different solvents (Corset et al., 1993).
Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, closely related to tert-Butyl phenylacetate, are versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Dendritic Macromolecule Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters were synthesized and characterized, demonstrating the utility of tert-butyl phenylacetate in creating water-soluble dendritic macromolecules with varied solubility characteristics (Pesak et al., 1997).
Liquid-phase Oxidation : The kinetics and mechanism of tert-butyl phenylacetate's liquid-phase oxidation were analyzed, revealing insights into its chemical behavior and potential applications in organic synthesis (Voronina et al., 2006).
Spirocyclic Indoline Lactone Synthesis : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate was explored, yielding insights into the synthesis of spirocyclic indoline lactones, which have potential applications in pharmaceutical and material sciences (Hodges et al., 2004).
Catalysis : tert-Butyl phenyl sulfoxide was employed as a traceless precatalyst in the coupling of benzyl halides to trans-stilbenes, highlighting its role in catalytic processes (Zhang et al., 2015).
Deprotection in Organic Synthesis : Aqueous phosphoric acid was used for the deprotection of tert-butyl carbamates, esters, and ethers, indicating tert-butyl phenylacetate's role in the synthesis of complex organic molecules (Li et al., 2006).
Safety and Hazards
Mechanism of Action
Tert-Butyl 2-Phenylacetate, also known as Tert-Butyl Phenylacetate, is a chemical compound with the molecular formula C12H16O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound undergoes oxidation reactions , suggesting that it may interact with enzymes involved in oxidation processes.
Mode of Action
The mode of action of this compound involves oxidation reactions. The compound undergoes liquid-phase oxidation, resulting in the formation of various products . The oxidation process is catalyzed by benzoic acid .
Biochemical Pathways
This compound is involved in the phenylacetate catabolic pathway . This pathway is a hybrid pathway that combines features of aerobic and anaerobic metabolism . The compound undergoes oxidation to form various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products are formed through the decomposition of a hydroperoxide and/or the recombination of peroxy radicals .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
The oxidation of this compound results in the formation of various products, including tert-butyl α-hydroxyphenylacetate, tert-butyl α-oxophenylacetate, and benzaldehyde . These products can further undergo radical chain oxidation to result in benzoic acid and tert-butyl α-oxophenylacetate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidation process it undergoes is temperature-dependent, occurring at 140°C in ortho-dichlorobenzene . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other chemicals, and storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns
Cellular Effects
It has been suggested that the compound may have inhibitory effects on cell growth
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound undergoes oxidation in ortho-dichlorobenzene at 140°C, resulting in the formation of several reaction products
Metabolic Pathways
It is known that the compound can undergo reactions at the benzylic position, which may be relevant to its metabolism
Properties
IUPAC Name |
tert-butyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQHQXTMKORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311506 | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-09-0 | |
Record name | tert-Butyl phenylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 2-phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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